molecular formula C6H13IN2S B2404174 1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide CAS No. 61406-16-4

1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide

Cat. No.: B2404174
CAS No.: 61406-16-4
M. Wt: 272.15
InChI Key: MYOQEVZJNGELTJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • Methylsulfanyl protons: δ 2.80 (singlet, 3H).
    • N-CH₂ protons: δ 3.30–3.80 (multiplet, 4H).
    • Ring CH₂ protons: δ 1.90 (multiplet, 4H).
  • ¹³C NMR (101 MHz, DMSO-d₆):
    • Methylsulfanyl carbon: δ 45.2.
    • Quaternary carbons (C2, C4): δ 152.2, 144.2.

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

  • ν(S–C) : 710 cm⁻¹.
  • ν(N–H) : 3228 cm⁻¹ (broad, indicative of ammonium formation).

Mass Spectrometry

  • Exact mass : 271.97 g/mol (calculated for C₆H₁₃IN₂S).
  • Major fragments : m/z 144.24 ([M – HI]⁺), 130.21 (base peak, [C₅H₁₀N₂S]⁺).

Tautomeric and Conformational Analysis

Tautomerism

Unlike pyrimidinones, this compound does not exhibit keto-enol tautomerism due to the absence of a carbonyl group. However, the tetrahydropyrimidine ring undergoes protonation-deprotonation equilibria in solution, with the hydroiodide counterion stabilizing the ammonium form.

Conformational Dynamics

  • Solid-state conformation : X-ray studies of related compounds suggest a half-chair or boat-like ring geometry, with substituents adopting axial positions to minimize steric clashes.
  • Solution dynamics : Nuclear Magnetic Resonance data indicate rapid interconversion between chair conformers at room temperature, evidenced by averaged proton signals for equivalent CH₂ groups. Carbon spin-lattice relaxation studies further reveal restricted rotation of the methylsulfanyl group, with an energy barrier of ~12 kJ/mol.

Properties

IUPAC Name

1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S.HI/c1-8-5-3-4-7-6(8)9-2;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOQEVZJNGELTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide typically involves the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the tetrahydropyrimidine ring with a methylsulfanyl group, often using reagents like methylthiol or methylsulfonyl chloride.

    Formation of the Hydroiodide Salt: The final step involves the reaction of the synthesized compound with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to reduce the tetrahydropyrimidine ring.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tetrahydropyrimidine derivatives.

    Substitution: Various substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antibacterial properties. A study highlighted the synthesis of various imidazole derivatives, which included 1-methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide. These compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential
Another area of research focuses on the anticancer activity of tetrahydropyrimidine derivatives. A study demonstrated that certain pyrimidine nucleosides significantly inhibited cell proliferation in cancer cell lines. The incorporation of the methylsulfanyl group in the tetrahydropyrimidine structure may enhance its bioactivity and selectivity towards cancer cells .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods. Recent advancements have utilized catalytic methods to improve yield and efficiency in synthesizing pyrimidine derivatives . Notably:

Synthesis Method Yield (%) Conditions
Aza-Michael AdditionUp to 99Mild conditions with Fe(II) catalyst
Cyclization TechniquesVariesAnhydrous DMF as solvent

Neuropharmacological Applications

Recent studies have explored the neuropharmacological effects of tetrahydropyrimidines. Compounds similar to this compound have been investigated for their potential to modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial properties of synthesized tetrahydropyrimidines against multiple bacterial strains. The results indicated that specific modifications to the chemical structure enhanced antibacterial activity significantly compared to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted using A431 vulvar epidermal carcinoma cell lines treated with various tetrahydropyrimidine derivatives. The findings revealed that some compounds led to a marked reduction in cell viability, suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide involves its interaction with specific molecular targets. The methylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The tetrahydropyrimidine ring can also interact with nucleic acids, affecting their stability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :
  • Substituent Diversity : The target compound’s 1-methyl and 2-methylsulfanyl groups contrast with larger substituents in analogs like Pyrantel (thienylvinyl) or Morantel (methylthiophenyl), which enhance lipophilicity and anthelmintic activity .
  • Synthetic Routes : While the target compound is synthesized via direct alkylation, Pyrantel and Morantel require multi-step reactions involving condensation and salt formation .

Physical and Chemical Properties

Table 2: Physicochemical Comparison
Compound Melting Point (°C) Boiling Point (°C) Solubility Reactivity
Target Compound 138–139 208 Soluble in polar solvents (THF, acetone) High (SMe as leaving group)
Pyrantel Pamoate 256–264 (dec.) N/A Insoluble in water; soluble in DMSO Low (stable salt form)
1-Ethyl-tetrahydropyrimidine N/A N/A Moderate in ethanol Moderate (alkyl chain inertness)
(4-Methoxybenzyl)-analog hydroiodide N/A N/A High in methanol Moderate (benzyl group stability)
Key Observations :
  • The target compound’s lower melting point (138–139°C) compared to Pyrantel Pamoate (256–264°C) reflects differences in molecular rigidity and salt formation .
  • The methylsulfanyl group enhances reactivity, enabling nucleophilic substitutions, whereas Pyrantel’s vinyl-thiophene group contributes to stability .
Table 3: Pharmacological Profiles
Compound Biological Activity Mechanism/Application Efficacy Data
Target Compound Potential H1-antihistaminic precursor Bronchodilation (via structural analogs) N/A (derivatives show activity)
Pyrantel Pamoate Anthelmintic Nicotinic acetylcholine receptor agonist ED₅₀: 2–5 mg/kg (nematodes)
Morantel Tartrate Anthelmintic Similar to Pyrantel, enhanced solubility 90% efficacy in livestock
(4-Methoxybenzyl)-analog hydroiodide H1-antihistaminic Guinea pig tracheal relaxation IC₅₀: 1.2 µM
Key Observations :
  • The target compound’s methylsulfanyl group may serve as a synthetic handle for derivatives with antihistaminic or bronchodilatory effects, as seen in its 4-methoxybenzyl analog .
  • Pyrantel and Morantel’s thiophene-based substituents are critical for anthelmintic activity, targeting parasitic neuromuscular junctions .

Industrial and Pharmacological Relevance

  • Target Compound : Primarily used as a synthetic intermediate. Its iodine counterion improves crystallinity, facilitating purification .
  • Pyrantel/Morantel : Commercial anthelmintics with broad-spectrum efficacy. Morantel’s 4-methylthiophenyl group enhances metabolic stability over Pyrantel .
  • 1-Ethyl Derivative: Limited pharmacological use but serves as a model for studying tetrahydropyrimidine reactivity .

Biological Activity

1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide (CAS No. 61406-16-4) is a heterocyclic compound notable for its tetrahydropyrimidine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₆H₁₃IN₂S
  • Molecular Weight : 272.15 g/mol
  • Solubility : Enhanced by the hydroiodide salt form, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its structural components:

  • Methylsulfanyl Group : This group can interact with thiol groups in proteins, potentially inhibiting their functions.
  • Tetrahydropyrimidine Ring : It may interact with nucleic acids, influencing their stability and function .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation. The mechanism involves the modulation of specific receptors and enzymes critical for cancer cell growth .

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potent antimicrobial activity compared to standard antibiotics .

Investigation of Anticancer Effects

A recent study focused on the compound's effects on breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
1-Methyl-2-(methylsulfanyl)-1H-imidazoleImidazole RingModerate Antimicrobial
2-Methylsulfanyl-1H-imidazoleImidazole RingLow Antimicrobial
5-Arylidene-1-methyl-2-(methylsulfanyl)-1H-imidazol-5(4H)-oneImidazole RingHigh Anticancer Potential

The unique tetrahydropyrimidine structure of this compound distinguishes it from similar compounds and contributes to its unique biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing 1-methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide?

  • Methodology : The compound is synthesized via a two-step procedure:

Step 1 : React 1,3-propanediamine with CS₂ to form a thiourea intermediate.

Step 2 : Methylate the intermediate using methyl iodide (MeI) under inert conditions (e.g., nitrogen atmosphere). Heating at 150–170°C in solvents like HMPA or solvent-free systems optimizes yield .

  • Key Variables : Temperature, solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios of MeI. Yield improvements require rigorous exclusion of moisture to prevent hydrolysis of intermediates.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR data to literature benchmarks. For example, 1H^1H-NMR signals for SCH₃ typically appear at δ ~2.51 ppm, while tetrahydropyrimidine ring protons resonate between δ 2.40–3.78 ppm .
  • IR Spectroscopy : Validate functional groups (e.g., C=O at ~1680 cm⁻¹, aliphatic C-H stretches near 2990 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 343 for related analogs) and fragmentation patterns .

Q. What stability considerations are critical for storing this compound?

  • Stability Profile :

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiomethyl group.
  • Moisture Control : Hydroiodide salts are hygroscopic; desiccators with silica gel are recommended.
  • Temperature : Long-term storage at –20°C minimizes thermal decomposition. Stability under acidic/basic conditions should be tested via accelerated aging studies (e.g., 40°C/75% RH for 1 month) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Root-Cause Analysis :

  • Reaction Solvent : Compare yields in HMPA (polar aprotic) vs. solvent-free systems. HMPA may stabilize intermediates but introduce impurities requiring column chromatography.
  • Catalytic Additives : Trace bases (e.g., K₂CO₃) can enhance methylation efficiency by scavenging HI byproducts .
  • Data Reconciliation : Reproduce literature protocols (e.g., 93% yield in dioxane recrystallization ) while controlling for variables like stirring rate and inert gas purity.

Q. What advanced analytical techniques address challenges in impurity profiling?

  • Impurity Identification :

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate hydroiodide counterion variants.
  • NMR Relaxation Studies : Detect trace impurities via T1T_1-weighted experiments, focusing on anomalous peaks in δ 7.3–7.5 ppm (aromatic byproducts from incomplete methylation) .
    • Quantification : Calibrate against reference standards (e.g., EP-grade impurities ) with detection limits <0.1% w/w.

Q. What mechanistic insights explain the compound’s reactivity in heteroannelation reactions?

  • Computational Modeling :

  • DFT Calculations : Simulate transition states for cyclization reactions with aminoesters. The thiomethyl group’s electron-withdrawing effect lowers activation energy for ring closure.
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., nucleophilic attack at the thiourea sulfur) .
    • Experimental Validation : Isotopic labeling (e.g., 13C^{13}C-CS₂) traces carbon incorporation into the pyrimidine ring .

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